molecular formula C15H17BrO3 B1345401 cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid CAS No. 736136-56-4

cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

Cat. No.: B1345401
CAS No.: 736136-56-4
M. Wt: 325.2 g/mol
InChI Key: ALNIXWJGPRLYLB-UHFFFAOYSA-N
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Description

cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a chiral compound that contains a mixture of enantiomers. It is known for its unique chemical structure, which includes a bromophenyl group and a cyclohexane carboxylic acid moiety. This compound has a molecular weight of 325.2 g/mol and is used in various scientific research applications due to its distinct properties .

Scientific Research Applications

cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromobenzaldehyde and cyclohexanone.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

cis-4-[2-(2-Bromophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds such as 2-bromobenzaldehyde, cyclohexanone, and other bromophenyl derivatives share structural similarities.

Properties

IUPAC Name

4-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALNIXWJGPRLYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301179142
Record name cis-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

735275-62-4
Record name cis-4-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301179142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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